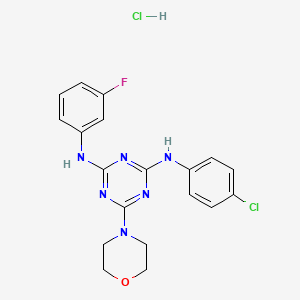

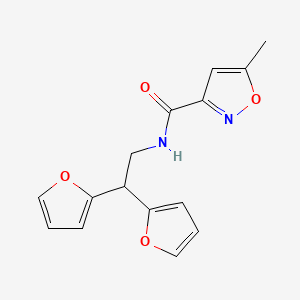

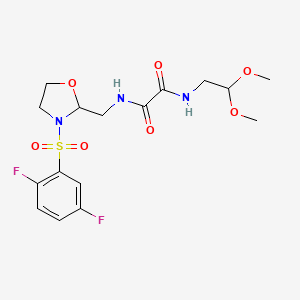

![molecular formula C19H17N3O6S B2988629 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide CAS No. 899735-23-0](/img/structure/B2988629.png)

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide are synthesized for their potential use in medicinal chemistry and materials science. For instance, the synthesis and characterization of new nitroaromatic compounds have been reported for their in vitro screening of anti-leishmanial activity. These compounds have shown promising results against Leishmania infantum, with one compound displaying comparable activity to the reference drug, highlighting the importance of the electroactive nitro group for biological activity (Dias et al., 2015).

Antimicrobial and Antifungal Activities

Novel acridine and bis acridine sulfonamides synthesized from benzamide derivatives demonstrate effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings underscore the potential of these compounds in developing therapeutic agents against diseases where carbonic anhydrase plays a crucial role (Ulus et al., 2013). Additionally, compounds like 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid have shown significant in vitro antimicrobial activity, offering new avenues for developing antimicrobial agents (Dias et al., 2015).

Corrosion Inhibition

The corrosion inhibition capability of heterocyclic semicarbazones on carbon steel in HCl medium reveals the potential application of furan-2-ylmethyl(methyl)sulfamoyl derivatives in protecting metals against corrosion. These compounds exhibit high inhibition efficiency, with the nitro group playing a significant role in enhancing their inhibitive performance (Palayoor et al., 2017).

Antidiabetic Potential

Evaluation of benzamide derivatives for their antidiabetic potential indicates significant inhibitory activity against α-glucosidase and α-amylase enzymes, suggesting these compounds could be beneficial in managing diabetes. This research highlights the importance of structural modifications to enhance biological activity, with some derivatives showing potent inhibitory effects (Thakal et al., 2020).

Propriétés

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXITVLBTOMQXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)

![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)